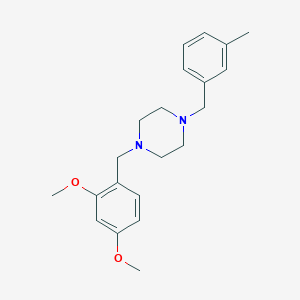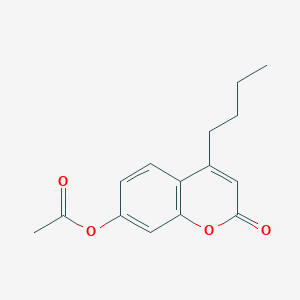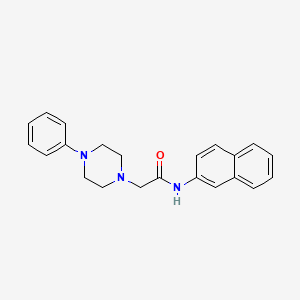![molecular formula C18H18N2O3 B4988033 3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, commonly known as DMBI, is a synthetic compound that has been studied for its potential applications in scientific research. DMBI has been found to exhibit a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
作用機序
The mechanism of action of DMBI is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs). DMBI has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, DMBI has been found to exhibit a variety of other biochemical and physiological effects. Studies have shown that DMBI can inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). DMBI has also been found to have antioxidant properties, and to inhibit the production of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
One advantage of DMBI for lab experiments is its relatively low toxicity compared to other cytotoxic compounds. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, DMBI is also relatively unstable and can degrade over time, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on DMBI. One area of interest is the development of more stable and potent analogs of DMBI for use in cancer research. Another area of interest is the study of DMBI's effects on other diseases and conditions, such as inflammation and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of DMBI and its potential applications in the treatment of cancer and other diseases.
合成法
DMBI can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with aniline in the presence of an acid catalyst, followed by condensation with indole-2,3-dione. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with aniline in the presence of a base catalyst, followed by condensation with indole-2,3-dione. Both methods yield DMBI in moderate to good yields.
科学的研究の応用
DMBI has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMBI has cytotoxic effects on a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMBI has also been found to inhibit the growth of cancer cells in vivo in animal models.
特性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-7-12(9-17(16)23-2)10-19-11-14-13-5-3-4-6-15(13)20-18(14)21/h3-9,11,20-21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVWSOBUUUYOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=CC2=C(NC3=CC=CC=C32)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-{[(3,4-dimethoxybenzyl)amino]methylidene}-1,3-dihydro-2H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)

![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)

![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)


![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)